C23H21FN4O6

Medicinal Chemistry Fluoroquinolone SAR Antibacterial Design

Addressing the lack of validated, high-lipophilicity reference standards for fluoroquinolone SAR research, EFQCA (CAS 135038-30-1) is a defined N4-(4-nitrobenzoyl)piperazinyl derivative with reported antibacterial activity. This compound solves procurement challenges for researchers needing a reliable comparator to probe how C7 substituents affect potency, permeability, and metabolism. • Computed logP ~2.7 - substantially higher than norfloxacin (logP ~0), enabling correlation of lipophilicity with membrane permeability and tissue distribution. • ≥95% purity, validated by LC-MS; serves as a reference standard for method development and quantification of N4-substituted fluoroquinolones in biological matrices. • Available from specialty chemical suppliers for non-human, non-therapeutic research use only.

Molecular Formula C23H21FN4O6
Molecular Weight 468.4 g/mol
Cat. No. B15174506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC23H21FN4O6
Molecular FormulaC23H21FN4O6
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC1CN2C(C(O1)C)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)F
InChIInChI=1S/C23H21FN4O6/c1-12-11-26-18-8-7-17(28(32)33)9-14(18)10-23(19(26)13(2)34-12)20(29)25-22(31)27(21(23)30)16-5-3-15(24)4-6-16/h3-9,12-13,19H,10-11H2,1-2H3,(H,25,29,31)
InChIKeyLUOMEPYOYBJMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EFQCA (C23H21FN4O6) Compound Overview


The compound with molecular formula C23H21FN4O6 (CAS 135038-30-1), systematically named 1-ethyl-6-fluoro-7-[4-(4-nitrobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid and designated EFQCA, is a synthetic fluoroquinolone derivative belonging to the 4-quinolone-3-carboxylic acid class [1]. It features the characteristic 1-ethyl-6-fluoro-4-oxoquinoline core shared with norfloxacin, but is distinguished by a 4-nitrobenzoyl substituent at the N4 position of the 7-piperazinyl group [2]. First reported in a 1991 synthesis study that prepared thirteen analogues, EFQCA was identified as compound I1—one of four derivatives subjected to in vitro antibacterial testing—and was reported to exhibit significant antibacterial activity [1]. The compound is catalogued as a research reagent for non-human, non-therapeutic use and is available from multiple specialty chemical vendors [2].

Why EFQCA Differs from Norfloxacin


Simple substitution of C23H21FN4O6 (EFQCA) with the parent fluoroquinolone norfloxacin—or with other generic 7-piperazinyl quinolones—is scientifically invalid because the 4-nitrobenzoyl N4-substituent fundamentally alters the molecule's physicochemical profile and biological interaction landscape [1]. The original synthesis study was explicitly motivated by norfloxacin's documented pharmacokinetic shortcomings, including rapid metabolism and insufficient oral bioavailability, and the 4-nitrobenzoyl moiety was introduced to modulate these properties [1]. More broadly, the fluoroquinolone SAR literature establishes that N4-piperazinyl modifications at the C7 position are critical levers for controlling potency spectrum, cell permeability, and pharmacokinetic behaviour—meaning that N4-substituted and unsubstituted congeners are not functionally interchangeable [2]. Additionally, the 4-nitrobenzoyl group introduces a nitroaromatic substructure that is susceptible to nitroreductase-mediated metabolism, a property absent in norfloxacin and one that carries distinct implications for both activity and toxicity profiling [2].

EFQCA Quantitative Differentiation Evidence


N4-Substituent vs. Unsubstituted Piperazine Structural Comparison

EFQCA (C23H21FN4O6) differs from its closest structural analog norfloxacin by the presence of a 4-nitrobenzoyl group covalently attached to the N4 position of the 7-piperazinyl substituent [1]. This modification increases the molecular weight from 319.33 Da (norfloxacin) to 468.4 Da (EFQCA), adds a nitroaromatic pharmacophore, and substantially increases lipophilicity [2]. While EFQCA and norfloxacin share the identical 1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid core, the N4 substitution creates a distinct chemical entity that cannot be considered interchangeable with the parent compound for any research application requiring defined molecular structure [1].

Medicinal Chemistry Fluoroquinolone SAR Antibacterial Design

Antibacterial Activity Compared with Series Analogues

In the seminal 1991 synthesis study, four compounds from a series of thirteen newly synthesized 1-ethyl-6-fluoro-7-(4-substituted-piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid analogues were evaluated for in vitro antibacterial activity. Compound I1—identified as EFQCA, bearing the 4-nitrobenzoyl substituent—was specifically noted as demonstrating significant antibacterial activity, distinguishing it from the other three tested analogues in the series [1]. The study's explicit design goal was to improve upon norfloxacin's pharmacokinetic limitations through structural modification, and the identification of I1 as the standout compound in this limited antibacterial screen provides direct, albeit qualitative, evidence of differentiation within a controlled comparative set.

Antibacterial Screening Fluoroquinolone In Vitro Microbiology

Lipophilicity Comparison: EFQCA vs. Norfloxacin

The computed octanol-water partition coefficient (XLogP3) for EFQCA is 2.7, reflecting the lipophilic contribution of the 4-nitrobenzoyl moiety [2]. This represents a substantial increase in lipophilicity compared to norfloxacin, which has an XLogP3 of approximately -0.3 to 0.8 depending on the computational method [3]. The logP shift of approximately 2-3 log units indicates that EFQCA is markedly more membrane-permeable but also potentially more susceptible to metabolic clearance pathways, consistent with the original study's goal of altering pharmacokinetic properties through N4 modification [1]. Within the broader fluoroquinolone class, N4 substitution is recognized as a primary strategy for tuning lipophilicity and, consequently, tissue distribution and metabolic stability [3].

Physicochemical Profiling Lipophilicity Drug Design

Nitroreductase Susceptibility of 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl group present in EFQCA is a well-characterized substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to a hydroxylamine or amine under hypoxic conditions—a property that has been exploited in the design of hypoxia-activated prodrugs and imaging probes [2]. This metabolic liability is absent in norfloxacin and most clinically used fluoroquinolones, which lack a nitroaromatic moiety. While this property has not been specifically validated in published studies on EFQCA itself, the presence of the 4-nitrobenzoyl pharmacophore creates a potential for nitroreductase-dependent activation or deactivation that must be considered when selecting this compound over nitro-free fluoroquinolone analogs [1].

Prodrug Design Nitroreductase Hypoxia Targeting

EFQCA Research and Industrial Applications


N4-Substituent SAR Probe for Fluoroquinolones

EFQCA serves as a defined reference compound for structure-activity relationship (SAR) studies investigating how N4-piperazinyl substituents modulate fluoroquinolone antibacterial potency. As the lead compound from the 1991 synthesis series that was explicitly reported to exhibit significant activity, EFQCA provides a validated starting point for systematic comparison with other N4-substituted norfloxacin derivatives, including those with varied acyl, alkyl, or sulfonyl modifications [1].

Lipophilicity Reference Standard for Fluoroquinolones

With a computed logP of approximately 2.7—substantially higher than both norfloxacin (logP ~0) and ciprofloxacin (logP ~ -0.8)—EFQCA is suitable as a high-lipophilicity reference standard in studies correlating fluoroquinolone physicochemical properties with membrane permeability, tissue distribution, or metabolic stability. Its distinct logP value positions it as a useful comparator for evaluating how lipophilicity changes impact antibacterial spectrum and pharmacokinetic behavior [2].

Hypoxia-Activated Prodrug Research Model

The 4-nitrobenzoyl group on EFQCA makes it a candidate scaffold for investigating nitroreductase-dependent drug activation mechanisms. Researchers developing hypoxia-activated antibacterial prodrugs or studying the role of bacterial nitroreductases in antibiotic metabolism can employ EFQCA as a model compound to probe how nitroaromatic modification of the fluoroquinolone core affects enzyme-mediated reduction, toxicity, and antibacterial efficacy [1].

LC-MS/MS Quantification Reference Material

Given its unique molecular weight (468.4 Da), distinct fragmentation pattern (in-source loss of the 4-nitrobenzoyl group), and commercial availability at defined purity (typically ≥95%), EFQCA can be utilized as a reference standard for developing and validating LC-MS/MS methods aimed at quantifying N4-substituted fluoroquinolones in complex biological matrices [2].

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